![molecular formula C8H8N2OS B11813981 2-(Aminomethyl)benzo[d]thiazol-6-ol](/img/structure/B11813981.png)

2-(Aminomethyl)benzo[d]thiazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

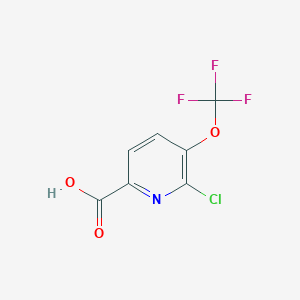

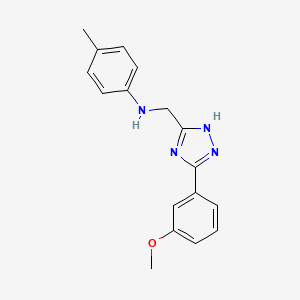

2-(Aminométhyl)benzo[d]thiazol-6-ol est un composé hétérocyclique qui présente un système cyclique benzothiazole. Ce composé est connu pour ses diverses activités biologiques, notamment ses propriétés antimicrobiennes, antioxydantes et anticancéreuses . Le motif benzothiazole est un motif structurel important en chimie médicinale en raison de sa capacité à interagir avec diverses cibles biologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-(Aminométhyl)benzo[d]thiazol-6-ol peut être réalisée par plusieurs méthodes. Une approche courante implique la cyclisation oxydative de dérivés d'aniline avec du thiocyanate d'ammonium et du brome, suivie d'une hydrazinolyse des 2-aminobenzothiazoles résultants . Une autre méthode consiste à faire réagir le 2-aminobenzothiazole avec des aldéhydes aromatiques et des 1,3-dicétones sous irradiation micro-ondes en l'absence de solvant, en utilisant le triflate de scandium comme catalyseur .

Méthodes de production industrielle

En milieu industriel, la synthèse du 2-(Aminométhyl)benzo[d]thiazol-6-ol peut impliquer des réactions catalytiques à grande échelle qui privilégient les principes de la chimie verte. Par exemple, l'utilisation de l'eau comme solvant et l'emploi de réactions catalytiques pour minimiser l'impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(Aminométhyl)benzo[d]thiazol-6-ol subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former les sulfoxydes ou sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir les groupes nitro en groupes amino.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire à différentes positions sur le cycle benzothiazole.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les benzothiazoles substitués et divers dérivés avec des groupes fonctionnels modifiés .

Applications De Recherche Scientifique

Le 2-(Aminométhyl)benzo[d]thiazol-6-ol a un large éventail d'applications en recherche scientifique :

Chimie : Il sert de brique de base pour la synthèse de composés hétérocycliques plus complexes.

Médecine : Ses propriétés anticancéreuses sont explorées pour des applications thérapeutiques potentielles en oncologie.

Industrie : Le composé est utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action du 2-(Aminométhyl)benzo[d]thiazol-6-ol implique son interaction avec diverses cibles moléculaires. Par exemple, son activité anticancéreuse est attribuée à sa capacité à induire l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses. Ceci est réalisé par l'activation de voies de signalisation spécifiques qui conduisent à la mort cellulaire . De plus, ses propriétés antimicrobiennes sont dues à sa capacité à perturber les membranes cellulaires bactériennes et à inhiber les enzymes essentielles .

Mécanisme D'action

The mechanism of action of 2-(Aminomethyl)benzo[d]thiazol-6-ol involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of specific signaling pathways that lead to cell death . Additionally, its antimicrobial properties are due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Aminobenzothiazole : Partage la structure de base du benzothiazole mais n'a pas le groupe aminométhyle.

2-Méthylbenzothiazole : Contient un groupe méthyle au lieu d'un groupe aminométhyle.

Benzothiazole : Le composé parent sans aucun substituant

Unicité

Le 2-(Aminométhyl)benzo[d]thiazol-6-ol est unique en raison de la présence à la fois des groupes aminométhyle et hydroxyle, qui renforcent son activité biologique et en font un composé polyvalent pour diverses applications. La combinaison de ces groupes fonctionnels permet des réactions chimiques et des interactions avec les cibles biologiques plus diverses que ses analogues plus simples .

Propriétés

Formule moléculaire |

C8H8N2OS |

|---|---|

Poids moléculaire |

180.23 g/mol |

Nom IUPAC |

2-(aminomethyl)-1,3-benzothiazol-6-ol |

InChI |

InChI=1S/C8H8N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H,4,9H2 |

Clé InChI |

NNEUFULBVJBGGO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1O)SC(=N2)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11813924.png)

![Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride](/img/structure/B11813944.png)

![5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid](/img/structure/B11813953.png)

![5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11813969.png)